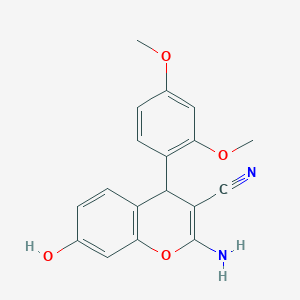![molecular formula C18H18ClN3O3S B11051064 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11051064.png)
9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoquinazoline core, which is a fused ring system combining pyridine and quinazoline rings, with various substituents including a chlorine atom, a methyl group, and a piperidinylsulfonyl group.
準備方法
The synthesis of 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridoquinazoline Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and 2-chloropyridine.
Introduction of the Piperidinylsulfonyl Group: This step involves the reaction of the intermediate compound with piperidine and a sulfonylating agent such as chlorosulfonic acid.
Chlorination and Methylation:
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific target and the context in which the compound is used.
類似化合物との比較
Similar compounds to 9-chloro-3-methyl-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one include other pyridoquinazoline derivatives and compounds with similar substituents. Some examples include:
Compared to these similar compounds, this compound may exhibit unique properties due to the specific arrangement of its substituents and the presence of the pyridoquinazoline core
特性
分子式 |
C18H18ClN3O3S |
|---|---|
分子量 |
391.9 g/mol |
IUPAC名 |
9-chloro-3-methyl-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one |
InChI |
InChI=1S/C18H18ClN3O3S/c1-12-5-8-22-15-11-14(19)16(10-13(15)18(23)20-17(22)9-12)26(24,25)21-6-3-2-4-7-21/h5,8-11H,2-4,6-7H2,1H3 |
InChIキー |
YEIZIGBHJCCZQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=O)C3=CC(=C(C=C3N2C=C1)Cl)S(=O)(=O)N4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Morpholine, 4-[3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-1-oxopropyl]-](/img/structure/B11050990.png)
![Methyl (1R,4AS)-6-bromo-7-isopropyl-1,4A-dimethyl-2,3,4,4A,9,13C-hexahydro-1H-dibenzo[A,C]carbazole-1-carboxylate](/img/structure/B11050992.png)
![2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide](/img/structure/B11050996.png)
![3-(5-chloro-2-fluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051001.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(thiophen-3-yl)propanoate](/img/structure/B11051010.png)
![1-[2,5-Dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-4-[(4-fluorophenyl)amino]piperidine-4-carboxamide](/img/structure/B11051012.png)
![(1S,2S,5R)-2-[5-(2-Thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11051014.png)
![1-[5-(1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11051015.png)
![2-(chloromethyl)-5-[(4-methylphenyl)amino]-3-(2-methylpropyl)-3H-anthra[1,2-d]imidazole-6,11-dione](/img/structure/B11051031.png)

![1-(2-chlorobenzyl)-2-[(4-chlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11051040.png)
![Methyl 4-{2,5-dioxo-3-[4-(phenylacetyl)piperazin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11051045.png)
